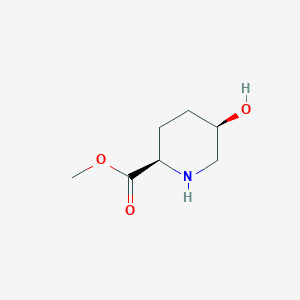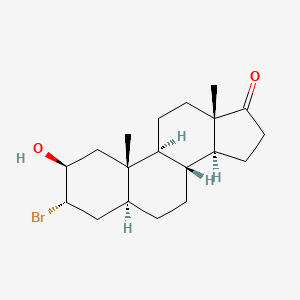![molecular formula C32H32O10 B1494101 (9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B1494101.png)
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a biphenyl dimer extracted from the heartwood of the Indonesian plant Caesalpinia sappan L. This compound has shown significant biological activity, particularly in stimulating the proliferation of primary osteoblastic cells in vitro. It holds potential for promoting bone formation and regeneration .
Preparation Methods
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol can be isolated from the ethanolic extract of Caesalpinia sappan L. using high-performance countercurrent chromatography (HPCCC). The optimal solvent system for this separation is chloroform-methanol-water (4:3:2, v/v/v). The process involves rotating the apparatus at 1600 r/min, with a flow rate of 10 mL/min, at a separation temperature of 25°C, and detection wavelength of 285 nm. This method yields caesappanin C with a purity of 89.0% .
Chemical Reactions Analysis
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols .
Scientific Research Applications
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biphenyl dimers and their reactivity.
Biology: Its ability to stimulate osteoblastic cell proliferation makes it a candidate for bone regeneration research.
Mechanism of Action
The mechanism by which caesappanin C exerts its effects involves stimulating the proliferation of osteoblastic cells. This is likely mediated through molecular pathways that regulate cell growth and differentiation. The exact molecular targets and pathways involved are still under investigation, but it is believed that caesappanin C interacts with specific receptors or signaling molecules that promote bone formation .
Comparison with Similar Compounds
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is unique among biphenyl dimers due to its strong osteoblastic proliferation activity. Similar compounds include other biphenyl dimers and phenylpropanoids, such as brazilein and hematoxylin, which are also derived from Caesalpinia sappan L. caesappanin C stands out for its specific biological activity in bone regeneration .
Properties
Molecular Formula |
C32H32O10 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(9S,24R)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol |
InChI |
InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2/t31-,32+ |
InChI Key |
USVPAMXDEQJWJM-MEKGRNQZSA-N |
Isomeric SMILES |
C1C2=CC(=C(C=C2C3=C(C[C@@](CC4=CC(=C(C=C4C5=C(C[C@]1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


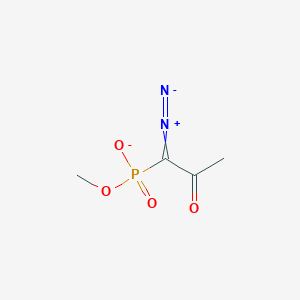
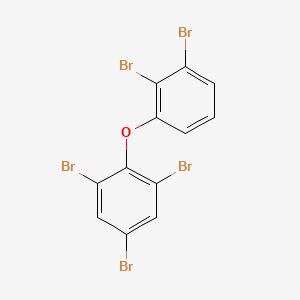
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

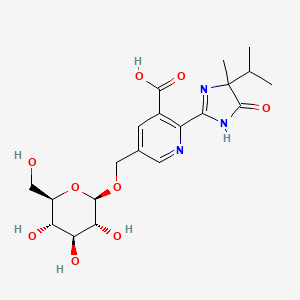

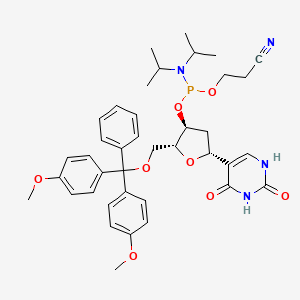


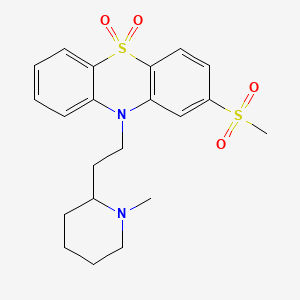
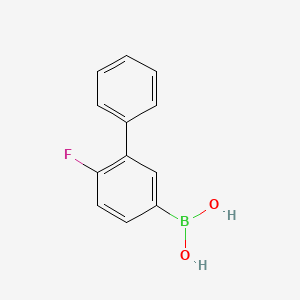
![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)
